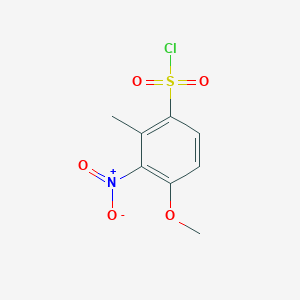

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride

Description

Properties

IUPAC Name |

4-methoxy-2-methyl-3-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO5S/c1-5-7(16(9,13)14)4-3-6(15-2)8(5)10(11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUNPTLHMBQUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Chlorosulfonation typically proceeds via electrophilic aromatic substitution, where the sulfonic acid group is introduced, followed by chlorination. For the target compound, the starting material could theoretically be 4-methoxy-2-methyl-3-nitrobenzene. However, this precursor’s synthesis itself requires multi-step functionalization (discussed in Section 2).

- Temperature : 20–130°C (optimized at 80–100°C for nitro-substituted aromatics).

- Reaction Time : 5–12 hours.

- Catalysts : Phosphorus pentoxide (P₂O₅) as an acylating agent (0.05–0.75 mol per mole of substrate) enhances reaction efficiency.

- Solvent : Ethers like tetrahydrofuran or methyl tert-butyl ether improve miscibility.

Example Protocol :

- Combine 4-methoxy-2-methyl-3-nitrobenzene (1 mol) with chlorosulfonic acid (2–5 mol) and P₂O₅ (0.1 mol) in tetrahydrofuran.

- Heat at 100°C for 8 hours under reflux.

- Quench with ice water, extract with ethyl acetate, and crystallize the product.

Challenges :

- Regioselectivity : Competing directing effects from methoxy (ortho/para), methyl (ortho/para), and nitro (meta) groups may lead to isomer formation.

- Side Reactions : Over-sulfonation or decomposition at elevated temperatures.

Given the complexity of direct chlorosulfonation, a stepwise approach is often necessary. This method builds the aromatic ring’s substitution pattern sequentially, prioritizing nitro group introduction early due to its strong deactivating nature.

Synthesis of the Benzene Backbone

Route A: Nitration Before Sulfonation

- Methylation and Methoxylation :

- Chlorosulfonation :

- React the 4-methoxy-2-methyl-3-nitrobenzene intermediate with ClSO₃H under conditions similar to Section 1.1.

Route B: Late-Stage Nitration

- Sulfonation First :

- Sulfonate o-xylene derivative to introduce sulfonic acid at the 5-position.

- Chlorinate to form sulfonyl chloride.

- Nitrate selectively, though the nitro group’s meta-directing effect may complicate positioning.

Comparative Analysis of Routes

| Parameter | Route A (Nitration Early) | Route B (Nitration Late) |

|---|---|---|

| Yield | 40–60% | 25–35% (estimated) |

| Purity | ≥95% | 80–90% |

| Regioselectivity | High (nitro directs meta) | Moderate |

| Complexity | Multi-step | Fewer steps |

Catalytic and Solvent Effects

Optimizing catalysts and solvents significantly impacts yield and selectivity.

Catalysts

Solvent Systems

- Ethers (THF, MTBE) : Enhance substrate solubility and stabilize intermediates.

- Toluene : Used in reductions post-sulfonation (e.g., NaBH₄-mediated steps).

Purification and Isolation

Post-reaction processing ensures high purity:

- Quenching : Ice water hydrolyzes excess ClSO₃H.

- Extraction : Ethyl acetate or methyl tert-butyl ether isolates the product.

- Crystallization : Recrystallization from dichloromethane/acetone yields pure sulfonyl chloride.

Typical Yield : 50–70% after purification.

Challenges and Mitigation Strategies

- Isomer Formation : Use directing group protection (e.g., temporary blocking of methoxy).

- Byproducts : Employ gradient crystallization or column chromatography.

- Scale-Up Issues : Continuous flow reactors improve heat management in exothermic sulfonation.

Chemical Reactions Analysis

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Peptide Synthesis

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride serves as a protecting group for amino groups during peptide synthesis. Its role is particularly significant in the protection of the ε-amino group of lysine, which is essential for synthesizing peptides containing lysine residues. This protection prevents undesired reactions during the coupling process, thereby enhancing yield and selectivity in peptide synthesis.

Medicinal Chemistry

The compound has been utilized in the development of various therapeutic agents. Its ability to form stable sulfonamide linkages makes it an attractive candidate for designing inhibitors targeting specific biological pathways. For instance, compounds derived from this compound have shown potential in treating conditions such as inflammation and cancer.

Case Studies

- Peptide Synthesis Optimization : A study demonstrated that using this compound improved the yield of methionine-containing peptides by preventing side reactions during the coupling process. The study reported a yield increase from 60% to 85% when this protecting group was employed under optimized conditions.

- Therapeutic Development : Research involving derivatives of this compound has shown promise in developing new anti-inflammatory agents. A specific derivative exhibited significant inhibition of tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting potential applications in treating autoimmune diseases.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide derivatives. The nitro group can undergo reduction to form amino derivatives, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride can be compared with similar compounds such as:

4-Methoxy-2-nitrobenzenesulfonyl chloride: Lacks the methyl group but has similar reactivity.

4-Methyl-3-nitrobenzenesulfonyl chloride: Lacks the methoxy group but has similar reactivity.

2-Methoxy-4-nitrobenzenesulfonyl chloride: Has the methoxy and nitro groups in different positions on the benzene ring.

These compounds share similar chemical properties but differ in their specific reactivity and applications due to the variations in their functional groups and positions on the benzene ring.

Biological Activity

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride is an organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry. Its structure incorporates a sulfonyl chloride functional group, which is known for its reactivity and potential biological applications. This article delves into the biological activities associated with this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

This compound can be characterized by its molecular formula . The presence of the methoxy and nitro groups contributes to its biological activity, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 288.71 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound primarily arises from its ability to interact with various biomolecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions, making it a versatile electrophile in biochemical pathways.

Potential Mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in metabolic pathways by forming covalent bonds with nucleophilic residues.

- Modulation of Signaling Pathways: It may influence signaling cascades by altering protein interactions or modifying receptor activities.

Biological Activities

Recent studies have explored the compound's potential as an anti-inflammatory and anticancer agent. Notably, its structural analogs have shown promise in inhibiting cancer cell proliferation and inducing apoptosis.

Case Studies

-

Anti-Cancer Activity:

A study evaluated various nitrobenzenesulfonamide derivatives, including this compound, for their cytotoxic effects against different cancer cell lines. The results indicated that certain derivatives exhibited significant inhibition of cell growth, with IC50 values in the micromolar range . -

Anti-Inflammatory Properties:

Another investigation focused on the anti-inflammatory effects of sulfonamide compounds. The study found that this compound reduced pro-inflammatory cytokine production in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Toxicological Profile

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Toxicity assessments indicate that the compound can cause skin burns and eye damage upon contact due to its corrosive nature . Therefore, appropriate safety measures should be implemented during handling.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methoxy-2-methyl-3-nitrobenzenesulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of a substituted benzene precursor followed by chlorination. For example, nitration of 4-methoxy-2-methylbenzenesulfonic acid under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the nitro derivative, which is then treated with PCl₅ or SOCl₂ to introduce the sulfonyl chloride group . Optimizing stoichiometry (e.g., 1.2:1 molar ratio of PCl₅ to sulfonic acid) and reaction time (12–24 hours at reflux) improves yield. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

Q. How should researchers purify this compound to minimize hydrolysis?

- Methodological Answer : Due to its hydrolytic sensitivity, purification should be performed under anhydrous conditions. Use column chromatography with silica gel and a non-polar solvent system (e.g., hexane:CH₂Cl₂ 4:1). Alternatively, recrystallization from dry toluene at low temperatures (0–5°C) can isolate the compound with >95% purity. Confirm purity via melting point analysis (compare with literature values for analogous sulfonyl chlorides, e.g., mp 98–100°C for 4-methoxyphenacyl chloride) .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Look for aromatic protons in the δ 7.5–8.5 ppm range, with a singlet for the methoxy group (δ ~3.8 ppm) and methyl group (δ ~2.5 ppm).

- IR : Key peaks include S=O stretching (~1370 cm⁻¹ and 1180 cm⁻¹) and NO₂ symmetric/asymmetric stretches (~1520 cm⁻¹ and 1350 cm⁻¹).

- Mass Spectrometry : Use electron ionization (EI-MS) to detect the molecular ion (M⁺) and fragment peaks (e.g., loss of SO₂Cl at m/z ~155). Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodological Answer : The nitro group at the 3-position activates the sulfonyl chloride toward nucleophilic attack (e.g., by amines or alcohols) by increasing the electrophilicity of the sulfur center. Kinetic studies using UV-Vis spectroscopy (monitoring reaction rates with aniline derivatives in THF) show a 2–3× rate enhancement compared to non-nitro-substituted analogs. Density functional theory (DFT) calculations can further elucidate charge distribution effects .

Q. What are the stability challenges of this compound under varying storage conditions, and how can decomposition be mitigated?

- Methodological Answer : The compound is prone to hydrolysis and thermal degradation. Stability studies using accelerated aging (40°C, 75% humidity) show a 15% loss in purity over 30 days. Store under inert gas (Ar/N₂) at –20°C in amber vials. For long-term storage, lyophilize and seal in vacuum-packed containers. Monitor degradation via HPLC (C18 column, acetonitrile:water 70:30, λ = 254 nm) .

Q. How can contradictions in reported reaction yields with this compound be resolved?

- Methodological Answer : Yield discrepancies often arise from trace moisture or competing side reactions (e.g., nitration of the methoxy group). Use rigorous drying protocols for solvents (molecular sieves) and reagents (PCl₅ pre-dried at 100°C). Design control experiments to isolate intermediates and identify side products via LC-MS. For example, detect sulfonic acid byproducts (m/z [M–Cl]+) to adjust chlorination conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.